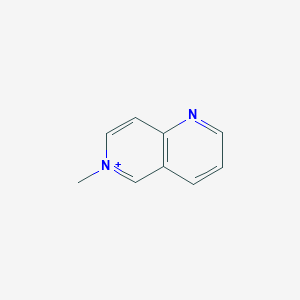
6-Methyl-1,6-naphthyridin-6-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-1,6-naphthyridin-6-ium is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound has a molecular formula of C9H9N2 and a molecular weight of 145.18 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,6-naphthyridin-6-ium typically involves the reaction of ketones, malononitrile, and amines. One method involves grinding these reactants in a mortar at room temperature for 5–7 minutes, yielding 1,2-dihydro[1,6]-naphthyridine derivatives in high yields (90–97%) . This solvent-free and catalyst-free method is considered environmentally friendly.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of green chemistry and efficient synthetic routes are likely applied. This includes minimizing the use of toxic solvents and reagents, and optimizing reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-Methyl-1,6-naphthyridin-6-ium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides.
Aplicaciones Científicas De Investigación
6-Methyl-1,6-naphthyridin-6-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in diagnostics, agriculture, and photophysical applications.
Mecanismo De Acción
The mechanism of action of 6-Methyl-1,6-naphthyridin-6-ium involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is linked to its ability to interfere with DNA replication and repair mechanisms in cancer cells . The compound’s anti-HIV activity is associated with its inhibition of viral integrase, an enzyme crucial for the integration of viral DNA into the host genome .
Comparación Con Compuestos Similares
6-Methyl-1,6-naphthyridin-6-ium can be compared to other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine: Used in the synthesis of metal complexes and exhibits various biological activities.
The uniqueness of this compound lies in its specific functionalization, which imparts distinct biological activities and chemical reactivity .
Propiedades
Fórmula molecular |
C9H9N2+ |
|---|---|
Peso molecular |
145.18g/mol |
Nombre IUPAC |
6-methyl-1,6-naphthyridin-6-ium |
InChI |
InChI=1S/C9H9N2/c1-11-6-4-9-8(7-11)3-2-5-10-9/h2-7H,1H3/q+1 |
Clave InChI |
SDJRJYIVLXYOAD-UHFFFAOYSA-N |
SMILES |
C[N+]1=CC2=C(C=C1)N=CC=C2 |
SMILES canónico |
C[N+]1=CC2=C(C=C1)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















